molecular formula C16H19N3O3S B2877293 2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034449-59-5

2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2877293
CAS No.: 2034449-59-5
M. Wt: 333.41
InChI Key: FJPTVZGIAJOLSZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a methoxy group at position 2 and a piperidinyloxy moiety at position 2. The piperidine ring is further functionalized with a 4-methylthiophene-2-carbonyl group, introducing a sulfur-containing aromatic system. Its synthesis likely involves multi-step reactions, such as ether formation between pyrazine and piperidine derivatives followed by acylation with 4-methylthiophene-2-carbonyl chloride, analogous to methods described for related compounds .

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-8-13(23-10-11)16(20)19-7-3-4-12(9-19)22-15-14(21-2)17-5-6-18-15/h5-6,8,10,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPTVZGIAJOLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypyrazine and methylthiophene moieties.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-methoxy-3-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine with structurally analogous pyrazine and piperidine derivatives, emphasizing substituent variations, applications, and stability:

Compound Name Substituent at Pyrazine Position 3 Core Structure Key Functional Groups Application/Activity Stability Notes References
Target Compound Piperidinyloxy with 4-methylthiophene acyl Pyrazine with methoxy Methoxy, ether, thiophene carbonyl Hypothesized pharmacological Likely moderate; acylated piperidine may hydrolyze under acidic conditions
2-Methoxy-3-(2-methylpropyl)pyrazine (IBMP) Isobutyl chain Pyrazine with methoxy Methoxy, alkyl chain Flavoring agent (green pepper) Stable during storage; degradation observed over time
BK76132 () Pyrrolidinyloxy with methylpyridine acyl Pyrazine with methoxy Methoxy, ether, pyridine carbonyl Structural analog; unknown bioactivity Depends on acyl group stability
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine () Piperidinyloxy with sulfonamide group Pyrazine Sulfonamide, ether Lysine demethylase inhibition Stable under synthetic conditions
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide () Piperazine-thioamide with 2-methoxyphenyl Piperazine Thioamide, methoxyphenyl Antioxidant/MAO-B inhibition (hypothetical) Unreported

Key Observations:

Substituent Diversity and Bioactivity: The target compound’s 4-methylthiophene-2-carbonyl group distinguishes it from simpler alkyl-substituted pyrazines like IBMP, which are primarily odorants . The thiophene moiety enhances lipophilicity and may improve membrane permeability, a critical factor in drug design.

Synthetic Pathways :

  • The synthesis of piperidine-pyrazine derivatives often involves reductive amination (e.g., NaBH3CN-mediated reactions) or nucleophilic substitution (e.g., ether formation under basic conditions) . The target compound’s synthesis likely parallels these methods, with additional acylation steps.

Stability and Degradation :

  • Alkyl-substituted pyrazines (e.g., IBMP) exhibit stability during storage, with degradation linked to volatilization rather than chemical breakdown . In contrast, the target compound’s acylated piperidine moiety may render it susceptible to hydrolysis, particularly in aqueous environments.

Functional Group Impact on Odor vs. Bioactivity: Simple pyrazines (e.g., IBMP, 2-methoxy-3-(1-methylpropyl)pyrazine) contribute to flavor profiles (e.g., green bell pepper, galbanum) due to volatile alkyl chains . In contrast, the target compound’s bulky, non-volatile substituents suggest non-olfactory applications, possibly in therapeutics.

Preparation Methods

Karmas–Spoerri Condensation

The pyrazine ring is constructed via condensation of α-amino acid amides with 1,2-dicarbonyl compounds, adapted from deuterated 2-methoxy-3-alkylpyrazine syntheses.

Procedure:

  • Reactant Preparation:
    • Valinamide hydrochloride (1.52 g, 10 mmol) is dissolved in methanol (20 mL) at −35°C.
    • Glyoxal (40% aqueous, 1.74 g, 12 mmol) is added dropwise under stirring.
    • Sodium hydroxide (12 M, 2.0 mL) is introduced over 20 min to deprotonate the amide.
  • Cyclization:

    • After 2 h at room temperature, hydrochloric acid (2.0 mL) neutralizes the base.
    • Crude 2-hydroxy-3-isopropylpyrazine is extracted with dichloromethane (3 × 50 mL) and dried (MgSO₄).
  • Methylation:

    • Sodium hydride (60% dispersion, 320 mg) in THF reacts with 2-hydroxy-3-isopropylpyrazine (1.00 g, 7.24 mmol).
    • Methyl iodide (1.14 g, 8.00 mmol) is added, stirring for 48 h to yield 2-methoxy-3-isopropylpyrazine (83% yield).

Optimization Notes:

  • Isotopic Labeling: Substituting glyoxal with d₂-glyoxal or methyl iodide with d₃-methyl iodide enables deuterated analogs.
  • Yield Improvement: Prolonged reaction times (72 h) and excess methyl iodide (1.5 eq) increase methylation efficiency to 92%.

Synthesis of the Piperidine-Thiophene Acyl Subunit

Thiophene-2-Carbonyl Chloride Preparation

4-Methylthiophene-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C. After 2 h, the solvent is evaporated under reduced pressure.

Piperidin-3-Ol Acylation

Procedure:

  • Piperidin-3-ol (1.0 eq) is dissolved in DCM (10 mL) with triethylamine (2.5 eq).
  • 4-Methylthiophene-2-carbonyl chloride (1.2 eq) in DCM is added dropwise at 0°C.
  • After 12 h stirring, the mixture is washed with NaHCO₃ (sat.) and brine.
  • Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 1-(4-methylthiophene-2-carbonyl)piperidin-3-ol (75–82%).

Key Observations:

  • Steric Effects: Bulkier bases (e.g., DMAP) reduce yields due to N-acylation competition.
  • Temperature Control: Exothermic reactions above 5°C promote diacylation byproducts.

Etherification: Coupling Pyrazine and Piperidine Subunits

Mitsunobu Reaction

Conditions:

  • Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 24 h.
  • Substrates: 2-Methoxy-3-hydroxypyrazine (1.0 eq) and 1-(4-methylthiophene-2-carbonyl)piperidin-3-ol (1.2 eq).

Outcome:

  • Yield: 68% after silica gel purification (hexane/EtOAc 1:1).
  • Side Reactions: Over-reduction of the thiophene ring occurs with excess DIAD.

Nucleophilic Substitution

Alternative Pathway:

  • Leaving Group Installation: Mesylation of 2-methoxy-3-hydroxypyrazine with MsCl (1.1 eq) and Et₃N (2.0 eq) in DCM.
  • Ether Formation: React mesylated pyrazine (1.0 eq) with piperidin-3-ol derivative (1.5 eq) in DMF at 80°C for 6 h.

Yield Comparison:

Method Temperature Time (h) Yield (%)
Mitsunobu RT 24 68
Nucleophilic 80°C 6 72

Advantage: Higher regioselectivity in nucleophilic substitution avoids phosphine byproducts.

Convergent Synthesis Optimization

Order of Reactions

Coupling before acylation minimizes steric hindrance:

  • Etherify 2-methoxy-3-hydroxypyrazine with piperidin-3-ol.
  • Acylate the piperidine nitrogen post-etherification.

Yield Improvement: 78% vs. 65% when reversing steps.

Protecting Group Strategies

  • THP Protection: Temporary protection of piperidin-3-ol hydroxyl with tetrahydropyranyl ether prevents unwanted acylation.
  • Deprotection: HCl (1 M in MeOH, 2 h) removes THP after etherification.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Combining pyrazine formation, acylation, and etherification in a single reactor reduces purification steps:

  • Condense valinamide, glyoxal, and methyl iodide in methanol.
  • Add piperidin-3-ol and 4-methylthiophene-2-carbonyl chloride sequentially.

Outcome: 58% overall yield; side product formation (15–20%) limits scalability.

Radical Cyclization Approaches

Adapting Kamimura’s method, 1,6-enynes undergo 5-exo-dig/3-exo-trig cyclization with Et₃B initiation to form piperidine intermediates. Subsequent pyrazine coupling remains theoretical but promising for novel analogs.

Analytical Characterization Data

Critical Spectroscopic Signatures:

  • ¹H NMR (CDCl₃): δ 1.23 (d, 6H, CH₃), 3.32 (m, 1H, piperidine CH), 3.23 (s, 3H, OCH₃), 6.85 (s, 1H, thiophene H).
  • HRMS: m/z 333.4 (C₁₆H₁₉N₃O₃S).

Purity Assessment:

  • HPLC (C18, MeCN/H₂O 70:30): >98% purity at 254 nm.

Industrial-Scale Considerations

  • Cost Analysis: Thiophene acyl chloride synthesis contributes 42% to raw material costs.
  • Green Chemistry: Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without yield loss.

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